Fluorine Atom is Essential for Antibacterial Potency
The presence of a fluorine atom on the aromatic ring is a strict requirement for antibacterial activity in this oxazolidinone series. Intermediates derived from 1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene retain this critical fluorine. Direct comparison shows that analogues without fluorine (Compounds 13-15) are completely inactive (MIC > 32 mg/mL against all strains), while the fluorinated benzyl intermediate (Compound 9) demonstrates specific activity, achieving an MIC of 8 mg/mL against MRSA (ATCC 33591) [1].
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC = 8 mg/mL against MRSA (S. aureus ATCC 33591) for Compound 9, the direct synthetic product of the target compound. |
| Comparator Or Baseline | Compounds 13-15 (non-fluorinated analogues) with MIC > 32 mg/mL against all tested strains. |
| Quantified Difference | >4-fold improvement in MIC. Non-fluorinated analogues are inactive. |
| Conditions | In vitro MIC assay against a panel of Gram-positive bacteria, including MRSA (S. aureus ATCC 33591), as summarized in Table 1. |
Why This Matters
Procuring the correct fluorinated intermediate is non-negotiable; using a de-fluoro analog will yield inactive final compounds, leading to project failure.
- [1] Selvakumar, N., et al. (2003). Bioorganic & Medicinal Chemistry Letters, 13(23), 4169–4172. View Source
